REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=O.[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1>>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([N+:1]([O-:4])=[O:3])[C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The dark red precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (400 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.01 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |